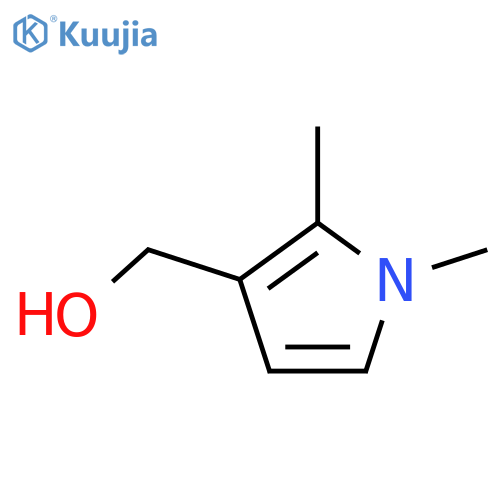Cas no 68384-74-7 ((1,2-dimethyl-1H-pyrrol-3-yl)methanol)

68384-74-7 structure
商品名:(1,2-dimethyl-1H-pyrrol-3-yl)methanol
(1,2-dimethyl-1H-pyrrol-3-yl)methanol 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxymethyl-1,2-dimethylpyrrole
- (1,2-dimethylpyrrol-3-yl)methanol
- (1,2-dimethyl-1H-pyrrol-3-yl)methanol
- 68384-74-7
- 3-Pyrrolemethanol, 1,2-dimethyl-
- SCHEMBL6627679
- AKOS006280140
- 1H-Pyrrole-3-methanol, 1,2-dimethyl-
- 5-21-01-00380 (Beilstein Handbook Reference)
- BRN 1446847
- DTXSID10218513
-
- MDL: MFCD01688412
- インチ: InChI=1S/C7H11NO/c1-6-7(5-9)3-4-8(6)2/h3-4,9H,5H2,1-2H3
- InChIKey: MTOMSTHJVZSKCC-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=CN1C)CO
計算された属性
- せいみつぶんしりょう: 125.084063974g/mol
- どういたいしつりょう: 125.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 94.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 25.2Ų
(1,2-dimethyl-1H-pyrrol-3-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-249378-1.0g |
(1,2-dimethyl-1H-pyrrol-3-yl)methanol |
68384-74-7 | 1.0g |
$0.0 | 2023-02-20 | ||
| Enamine | EN300-249378-1g |
(1,2-dimethyl-1H-pyrrol-3-yl)methanol |
68384-74-7 | 1g |
$0.0 | 2023-09-15 |
(1,2-dimethyl-1H-pyrrol-3-yl)methanol 関連文献
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
68384-74-7 ((1,2-dimethyl-1H-pyrrol-3-yl)methanol) 関連製品
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
